![molecular formula C20H30F2O2 B14292524 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene CAS No. 126162-54-7](/img/structure/B14292524.png)
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene is an organic compound with the molecular formula C19H28F2O It is characterized by the presence of ethoxy, difluoro, and pentylcyclohexyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzene Ring Substituents: The ethoxy and difluoro groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions.
Attachment of the Pentylcyclohexyl Group: The pentylcyclohexyl group is attached via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing one or more of its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted benzene compounds
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(4-pentylphenyl)benzene
- 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
- 4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl)
Uniqueness
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
126162-54-7 |
|---|---|
Molekularformel |
C20H30F2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene |
InChI |
InChI=1S/C20H30F2O2/c1-3-5-6-7-15-8-10-16(11-9-15)14-24-18-13-12-17(23-4-2)19(21)20(18)22/h12-13,15-16H,3-11,14H2,1-2H3 |
InChI-Schlüssel |
MWQBUSWUUUOMQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)COC2=C(C(=C(C=C2)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


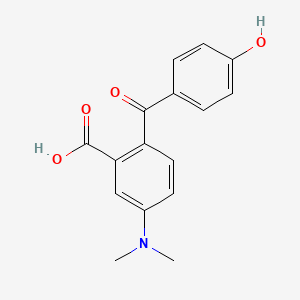
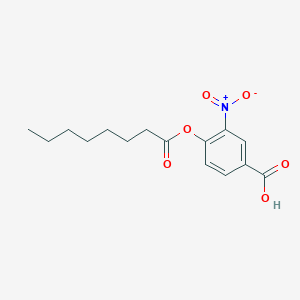
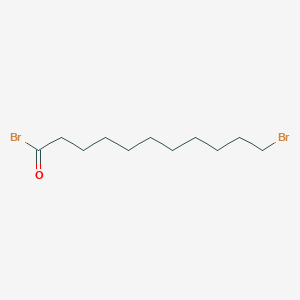
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
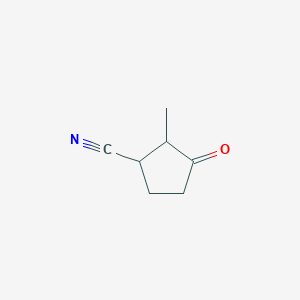

![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
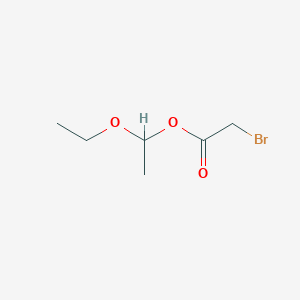
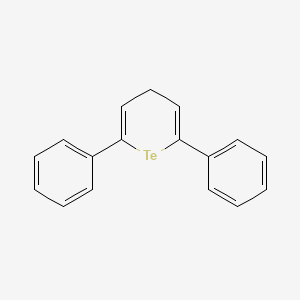
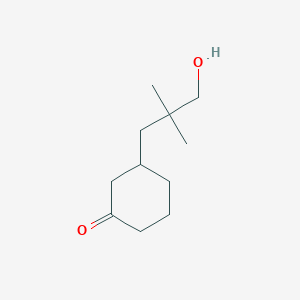
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
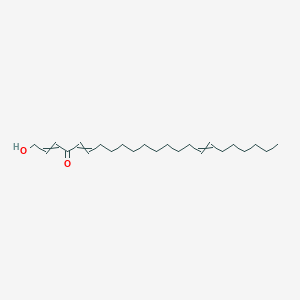
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
